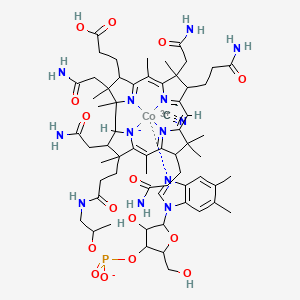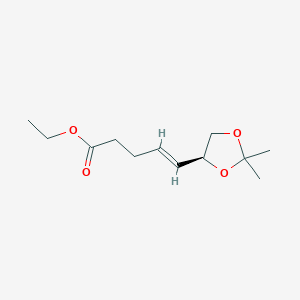
21-Desacetoxy-21-Chloro Anecortave
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetoxy-21-Chloro Anecortave is a synthetic steroidal compound with the molecular formula C21H27ClO3 and a molecular weight of 362.89 g/mol . It is a derivative of anecortave, which is known for its antiangiogenic properties.
Preparation Methods
The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves several steps, typically starting from a suitable steroidal precursor. The synthetic route generally includes chlorination and deacetylation reactions. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and basic conditions for deacetylation. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: Chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
21-Desacetoxy-21-Chloro Anecortave has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It serves as a tool for studying steroid hormone pathways and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. As an antiangiogenic agent, it inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. This angiostatic activity is independent of commonly known pharmacological receptors, making it a unique compound in its class .
Comparison with Similar Compounds
21-Desacetoxy-21-Chloro Anecortave can be compared with other similar compounds, such as:
Anecortave Acetate: A derivative with an acetate group, known for its antiangiogenic properties.
Cortisol Acetate: A naturally occurring steroid with anti-inflammatory properties.
Prednisolone: A synthetic steroid used for its anti-inflammatory and immunosuppressive effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
75868-48-3 |
|---|---|
Molecular Formula |
C₂₁H₂₇ClO₃ |
Molecular Weight |
362.89 |
Synonyms |
21-Chloro-17-hydroxy-pregna-4,9(11)-diene-3,20-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)


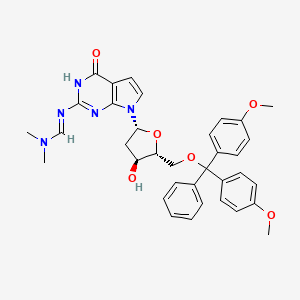
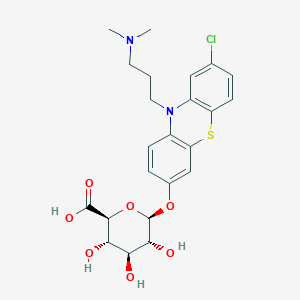
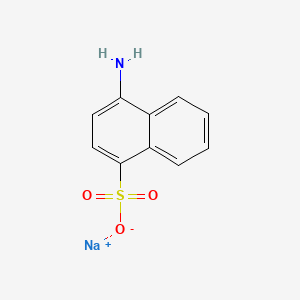
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
